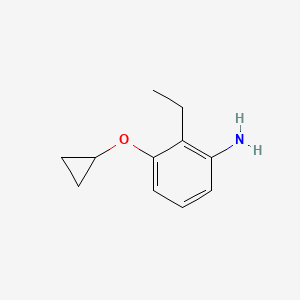
3-Cyclopropoxy-2-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2-ethylaniline is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to the aniline ring, along with an ethyl group at the second position. It is a derivative of aniline, which is a fundamental building block in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2-ethylaniline can be achieved through various methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a cyclopropoxy group. Another method involves the reduction of a nitroarene intermediate to form the aniline derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration of aromatic compounds, followed by reduction and subsequent functional group modifications. The use of palladium-catalyzed amination reactions is also common in industrial settings due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropoxy-2-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products: The major products formed from these reactions include substituted aniline derivatives, quinones, and various halogenated compounds .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-2-ethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and polymers .
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2-ethylaniline involves its interaction with various molecular targets. The cyclopropoxy group can participate in nucleophilic and electrophilic reactions, while the aniline moiety can undergo oxidation and reduction reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Cyclopropoxy-3-ethylaniline
- 3-Cyclopropoxy-4-ethylaniline
- 3-Cyclopropoxy-2-methylaniline
Comparison: 3-Cyclopropoxy-2-ethylaniline is unique due to the specific positioning of the cyclopropoxy and ethyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-ethylaniline |
InChI |
InChI=1S/C11H15NO/c1-2-9-10(12)4-3-5-11(9)13-8-6-7-8/h3-5,8H,2,6-7,12H2,1H3 |
InChI-Schlüssel |
TUQPPRXJQRWTNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC=C1OC2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















